N'-(2-Bromo-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
Description
N'-(2-Bromo-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a Schiff base derivative synthesized via condensation of 4-methylbenzenesulfonohydrazide with 2-bromo-6-fluorobenzaldehyde. This compound belongs to the sulfonohydrazide class, characterized by a sulfonyl group linked to a hydrazide moiety, with a benzylidene substituent modified by bromine and fluorine atoms.
Properties
IUPAC Name |
N-[(E)-(2-bromo-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O2S/c1-10-5-7-11(8-6-10)21(19,20)18-17-9-12-13(15)3-2-4-14(12)16/h2-9,18H,1H3/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUINEMXPUZYLC-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC=C2Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC=C2Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Bromo-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation of 2-bromo-6-fluorobenzaldehyde with 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(2-Bromo-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Bromo-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzylidene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Condensation Reactions: The sulfonohydrazide moiety can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N’-(2-Bromo-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be employed in biochemical assays to study enzyme inhibition or protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(2-Bromo-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonohydrazide moiety can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the bromine and fluorine substituents can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Electronic and Quantum Chemical Properties
HOMO-LUMO Analysis
The bromine and fluorine substituents in the target compound likely reduce the HOMO-LUMO gap compared to analogues with electron-donating groups (e.g., methoxy). For example:
- N’-[(E)-(4-Bromophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide: Exhibits a HOMO-LUMO gap of -0.10403 a.u., with EHOMO = -0.11757 a.u. and ELUMO = 0.01354 a.u. .
Table 2: Quantum Chemical Parameters of Selected Compounds
*Predicted based on electron-withdrawing substituent effects.
DNA Interaction and Antimicrobial Activity
- N′-(2-Hydroxy-3-methoxy-benzylidene)-4-methylbenzenesulfonohydrazide: Demonstrates SS-DNA intercalation via insertion between base pairs, increasing DNA length .
- N'-(4-Chlorophenyl)-Derivative (Compound 14) : Shows antimicrobial activity with MIC = 0.26 mg mL⁻¹ against Mycobacterium tuberculosis .
- Target Compound : The bromo and fluoro groups may enhance DNA binding affinity or antimicrobial potency due to increased electrophilicity and lipophilicity.
Corrosion Inhibition
Sulfonohydrazides like N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-methylbenzenesulfonohydrazide (MpTSH) exhibit corrosion inhibition efficiencies in acidic media, attributed to adsorption on metal surfaces . The target compound’s halogen substituents could further improve adsorption capabilities.
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